molecular formula C13H12BrNO3 B1532095 Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate CAS No. 872714-50-6

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate

Cat. No.: B1532095
CAS No.: 872714-50-6
M. Wt: 310.14 g/mol
InChI Key: JQGFRMBBTLWQHW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12BrNO3 and a molecular weight of 310.14 . It is used in various scientific research applications.


Synthesis Analysis

The synthesis of this compound involves the use of phosphorus tribromide in N,N-dimethyl-formamide at 0 - 20℃ . The reaction involves a stirred, ice-cold suspension of 4-hydroxy-6-methoxy-quinoline-3-carboxylic acid ethyl ester in DMF. The temperature rises to 15-20 C for 30 min and then drops to ca. 5 C. The solid is collected, washed sequentially with cold DMF, hexane, and water, then dried at 40 C in vacuo overnight to give the title compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is used as a precursor in the synthesis of complex molecules. For instance, it has been utilized in the preparation of [Tetrazoyl-11C]LY202157, a compound designed for in vivo studies of the NMDA receptor channel complex. The synthesis involves a multi-step process starting from a quinoline derivative, highlighting the compound's role in facilitating radiolabeling studies (Ponchant et al., 2000).
  • Another study demonstrated the compound's application in the synthesis of pyrrolo[2,1-a]isoquinolines through a reaction with activated acetylenes in the presence of ethyl bromopyruvate, showcasing its versatility in constructing complex heterocyclic structures (Yavari et al., 2006).

Biological Applications and Evaluations

  • Research on derivatives of this compound, such as studies on aminoquinones structurally related to marine isoquinolinequinones, has demonstrated the potential cytotoxic activity against various human cancer cell lines. This suggests the compound's utility in the development of new antitumor agents (Delgado et al., 2012).
  • Another study isolated Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate from the mycelia of Hericium erinaceum, which exhibited significant inhibition on the production of NO in LPS-activated microglia, indicating its potential as an anti-inflammatory agent (Lin et al., 2018).

Safety and Hazards

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is considered an irritant . Detailed safety and hazard information should be available in the material safety data sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFRMBBTLWQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677906
Record name Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872714-50-6
Record name Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

PBr3 (64.5 g, 22.5 mL, 0.239 mole) was added dropwise to a stirred, ice cold suspension of 4-hydroxy-6-methoxy-quinoline-3-carboxylic acid ethyl ester (59 g, 0.239 mole) in DMF (750 mL); the temperature rose to 15-20° C. for 30 min and then dropped to ca. 5° C. (the starting material dissolved fairly quickly and a new solid precipitated out). After 3 hr the solid was collected, washed sequentially with cold DMF, hexane, and water, then was dried at 40° C. in vacuo overnight to give the title compound (41 g, 78%): LC/MS (ES) m/e 310/312 (M+H)+.
Name
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
78%

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